(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC15786760
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3 |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H8BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,3,10H2,(H,11,12) |
| Standard InChI Key | CQCQEKMACPUUNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(NC2=NC=C1Br)CN |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Effects
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine belongs to the pyrrolopyridine class, featuring a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-b] positions. The bromine atom at the 5-position of the pyrrolo moiety introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at adjacent positions. The methylamine group at the 2-position contributes basicity and hydrogen-bonding capability, critical for interactions with biological targets.
Crystallographic and Conformational Insights
While X-ray crystallographic data for this specific compound remains unpublished, analogous pyrrolopyridines exhibit planar bicyclic systems with slight deviations due to substituent steric effects. Computational models predict that the bromine atom’s van der Waals radius (1.85 Å) induces minimal distortion in the aromatic plane, preserving conjugation across the fused rings.
Synthetic Methodologies
Bromination Strategies
The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically begins with a pyrrolopyridine precursor. VulcanChem reports a high-yield (up to 98%) bromination protocol using in non-polar solvents like dichloromethane under reflux. Selective bromination at the 5-position is achieved through careful control of stoichiometry and temperature, avoiding over-halogenation.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Purity exceeding 95% is routinely achieved, as verified by high-performance liquid chromatography (HPLC) . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with key signals including:
-
NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyridine-H), 7.45 (d, Hz, 1H, pyrrole-H), 6.89 (d, Hz, 1H, pyrrole-H), 3.95 (s, 2H, CH-NH).
-
NMR: δ 148.9 (C-Br), 134.2–119.7 (aromatic carbons), 45.3 (CH-NH).
Spectroscopic and Analytical Profiling
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at (calculated for ), with characteristic fragmentation pathways including loss of NH-CH (Δm/z = -31) and Br (Δm/z = -80) .
Infrared Spectroscopy
Infrared (IR) spectra show absorptions at 3350 cm (N-H stretch), 1605 cm (aromatic C=C), and 680 cm (C-Br).
Comparative Analysis with Structural Analogs
The table below highlights key analogs and their similarity indices to (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | 933691-80-6 | 0.89 |
| (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | 267876-25-5 | 0.84 |
| 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | 1523618-08-7 | 0.87 |
The higher similarity index of the 3-yl methanamine analog (0.89) reflects conserved topology, while diminished scores for 5-yl derivatives arise from altered substitution patterns.
Chemical Reactivity and Derivative Synthesis
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the 3- and 4-positions of the pyrrolo ring. For instance, nitration with HNO/HSO yields 3-nitro derivatives, which serve as precursors for amine functionalities.
Nucleophilic Displacement Reactions
The amine group participates in Schiff base formation with aldehydes, enabling access to imine-linked conjugates. Reaction with benzaldehyde in ethanol produces -(benzylidene)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine in 75% yield.
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